methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester at the 3-position, a sulfonamido-acetamido side chain at the 2-position, and an N-methyl substituent on the sulfonamide group.
Properties
IUPAC Name |
methyl 2-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(19(3,15)16)6-8(13)11-9-7(4-5-18-9)10(14)17-2/h4-5H,6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSECJMUWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CS1)C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
Methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiophene Carboxylate Derivatives
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
*Calculated based on IUPAC nomenclature and molecular formula derivation.
Key Observations :
- The target compound’s sulfonamido group distinguishes it from analogs with cyano, trichloro, or piperidinyl substituents. Sulfonamides are known to enhance metabolic stability and binding affinity in drug design.
- The methyl ester at the 3-position is a common feature, though ethyl esters (e.g., in ) may alter solubility and bioavailability .
Comparison :
- The target compound’s synthesis may involve sulfonamidation of a precursor like methyl 2-aminothiophene-3-carboxylate, followed by N-methylation. This contrasts with the Knoevenagel condensation used for cyano-substituted analogs .
Pharmacological Activity Profiles
Inferences :
- The cyanoacrylamido group in ’s compound correlates with strong antioxidant and anti-inflammatory effects, likely due to radical scavenging and COX-2 inhibition .
- The target compound’s sulfonamido group may confer distinct interactions with enzymatic targets (e.g., cyclooxygenases or kinases), though experimental validation is needed.
Physicochemical Properties and Analytical Data
Physicochemical properties influence drug-likeness and formulation:
Table 4: Physicochemical Comparison
*Predicted using Molinspiration or similar tools.
Key Points :
- The target compound’s methyl ester and polar sulfonamido group may enhance aqueous solubility compared to ethyl esters.
Biological Activity
Methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N3O4S2
- Molecular Weight : 315.39 g/mol
- CAS Number : Not specified in the search results.
Thiophene derivatives, including this compound, are known to interact with various biological targets, leading to significant pharmacological effects. The mechanisms include:
- Anticancer Activity : Thiophene compounds have shown promise in inhibiting cancer cell proliferation by inducing cell cycle arrest at different phases (G1/S and G2/M) and promoting apoptosis in various cancer cell lines such as A549 and MCF-7 .
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Properties : Some thiophene derivatives exhibit antimicrobial activity, which could be beneficial in treating infections caused by resistant strains of bacteria.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies
-
Cytotoxic Activity Against Cancer Cell Lines :
A study investigated the cytotoxic effects of various thiophene derivatives, including this compound. It was found that this compound significantly inhibited the proliferation of several cancer cell lines with IC50 values ranging from 5.44 µM to 12.16 µM, indicating its potential as an anticancer agent . -
Anti-inflammatory Mechanisms :
Research has indicated that thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases . -
Antimicrobial Efficacy :
A comparative study on various thiophene derivatives demonstrated effective antimicrobial activity against resistant strains of bacteria, highlighting their potential use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
